4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-10-5-9(6-11(7-10)19-2)13-14-12(3-4-15-13)16-8-17-14/h5-8,13,15H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPQGYHEHZJQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3=C(CCN2)NC=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a member of the imidazo[4,5-c]pyridine class and has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a CAS number of 46964-25-4 . The structure features a tetrahydroimidazo[4,5-c]pyridine core substituted with a 3,5-dimethoxyphenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| CAS Number | 46964-25-4 |
| Molecular Weight | 255.30 g/mol |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications at specific positions could enhance their inhibitory effects against pathogens such as Porphyromonas gingivalis, a bacterium associated with periodontal disease. The introduction of lipophilic groups at the N5 position increased activity by up to 60-fold compared to baseline compounds .
Anticancer Activity
A series of compounds derived from tetrahydroimidazo[4,5-c]pyridine have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays showed that these compounds effectively inhibited VEGFR-2 kinase activity, suggesting potential applications in cancer therapy .
Antihypertensive Effects
Patents have documented the antihypertensive properties of related imidazo[4,5-c]pyridine derivatives. These compounds have shown promise in lowering blood pressure through mechanisms involving vasodilation and modulation of vascular smooth muscle function .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution patterns on the imidazo[4,5-c]pyridine core significantly influence biological activity. Key findings include:
- N5 Substitution : The presence of various alkyl groups at the N5 position generally enhances biological activity.
- Aromatic Substituents : The introduction of aromatic rings at C4 or C6 positions can improve potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| N5-Benzyl Group | Increased activity by 60-fold |
| C4 Aromatic Substituent | Enhanced selectivity |
Case Study 1: VEGFR-2 Inhibition
In a study involving synthesized derivatives of the compound, several candidates were identified as effective VEGFR-2 inhibitors. The most potent compound exhibited an IC50 value in the low nanomolar range, demonstrating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of tetrahydroimidazo[4,5-c]pyridine derivatives against P. gingivalis. The results highlighted that specific modifications led to enhanced inhibitory concentrations compared to standard treatments, suggesting these compounds could serve as novel therapeutic agents in treating periodontal diseases .
Scientific Research Applications
Antihypertensive Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antihypertensive effects. A patent (EP0245637A1) describes several analogs of this compound that demonstrate efficacy in lowering blood pressure through mechanisms that may involve modulation of vascular smooth muscle tone and inhibition of angiotensin-converting enzyme (ACE) activity .
Neuropharmacological Effects
Studies have suggested that imidazo[4,5-c]pyridine derivatives may possess neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Anticancer Properties
Recent investigations into the anticancer potential of imidazo[4,5-c]pyridine derivatives have shown promising results. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and signaling pathways associated with cancer proliferation.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has been explored extensively to optimize its pharmacological properties. Variations in substituents on the phenyl ring have been found to significantly influence the biological activity of the compound. For instance, modifications to the methoxy groups can enhance solubility and bioavailability.
Case Studies
- Case Study on Antihypertensive Effects : A clinical trial involving a derivative of this compound demonstrated a statistically significant reduction in systolic and diastolic blood pressure among hypertensive patients when administered over a 12-week period.
- Neuroprotective Study : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this imidazo[4,5-c]pyridine derivative resulted in decreased cell death compared to untreated controls.
Comparative Analysis Table
| Property/Activity | This compound | Other Imidazo Compounds |
|---|---|---|
| Antihypertensive Activity | Yes | Varies |
| Neuroprotective Effects | Yes | Some |
| Anticancer Activity | Promising | Limited |
| Solubility | Moderate | Varies |
| Bioavailability | Moderate | Varies |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient nature of the imidazo[4,5-c]pyridine scaffold enables regioselective substitution at position 5. Key examples include:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | Morpholine, EtOH, reflux | 5-morpholino derivative | 57–71% | |
| Alkoxy substitution | Methanol/NaOH, 80°C | 5-methoxy analog | 68% |
Mechanistic Insight : Substitution proceeds via a two-step pathway involving deprotonation of the NH group followed by nucleophilic attack at the activated C5 position .
Oxidation Reactions
The tetrahydroimidazo ring undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Imidazo[4,5-c]pyridine-6-carboxylic acid | Complete ring dehydrogenation |
| H₂O₂/Fe(II) | EtOH, 50°C | Sulfoxide derivatives (when S-containing) | Selective S-oxidation |
Note : Oxidation of sulfur-containing analogs (e.g., thioether groups) predominates over ring oxidation in mixed systems.
Hydrolysis and Functional Group Interconversion
The nitrile group (when present in analogs) undergoes hydrolysis:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 6-cyano derivative | HCl (6 M), reflux | 6-carboxylic acid | 92% |
| 6-amide derivative | NaOH/H₂O₂, 100°C | 6-hydroxamic acid | 78% |
Key Finding : Hydrolysis rates depend on the electronic effects of substituents at C3 and C5 .
Friedel-Crafts Acylation
The 3,5-dimethoxyphenyl group participates in electrophilic aromatic substitution:
Limitation : Steric hindrance from methoxy groups reduces reactivity compared to unsubstituted phenyl analogs .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
| Coupling Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | 3,4-Dimethoxyphenylboronic acid, XPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°C | Biaryl derivatives | 48–89% |
| Sonogashira | Ethynylpyridine, Pd(PPh₃)₂Cl₂, Et₃N, DMF, 100°C | 5-alkynyl-substituted analogs | 71% |
Key Insight : Coupling efficiency correlates with the electronic nature of the boronic acid (electron-rich aryl groups perform best) .
Reductive Alkylation
The secondary amine in the tetrahydroimidazo ring undergoes reductive amination:
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| Cyclopropanecarbonyl chloride | NaBH₃CN, MeOH | N-cyclopropylmethyl derivative | 82% |
| Benzaldehyde | H₂ (1 atm), Pd/C | N-benzyl analog | 76% |
Mechanism : Imine intermediate formation followed by hydride transfer .
Radical Trapping Studies
Reactions with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) confirmed radical pathways in bromination steps:
| Reaction | TEMPO Equivalents | Outcome |
|---|---|---|
| Oxidative cyclization with Br₂ | 3 eq | Complete inhibition of bromination |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Preparation Methods
Core Scaffold Synthesis: Tetrahydroimidazo[4,5-c]pyridine
The foundational step in preparing 4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is the synthesis of the tetrahydroimidazo[4,5-c]pyridine core. This is typically accomplished via a Pictet–Spengler reaction involving histamine or its derivatives and an aldehyde source.
For example, the tetrahydroimidazo[4,5-c]pyridine core (compound 4 in related studies) was synthesized by reacting histamine hydrochloride with paraformaldehyde under acidic conditions, leading to cyclization and formation of the fused heterocyclic ring system.
When substituted derivatives are desired, such as the 4-(3,5-dimethoxyphenyl) substituent, the process involves initial condensation of histamine with an appropriately substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde) to form an intermediate imine, followed by cyclization under Pictet–Spengler conditions to yield the tetrahydroimidazo[4,5-c]pyridine bearing the aryl substituent at position 4.
Functional Group Modifications: Alkylation and Acylation
After obtaining the core scaffold, further functionalization is performed mainly at the nitrogen atom (N-5 position) of the tetrahydroimidazo[4,5-c]pyridine ring:
Alkylation : The secondary amine can be alkylated using alkyl or arylalkyl bromides in solvents such as acetonitrile at room temperature. This step introduces lipophilic groups that can enhance biological activity and binding affinity.
Acylation : Alternatively, acylation is performed using acid chlorides in solvents like dimethoxyethane. N-acyl derivatives often show improved activity due to conformational effects and reduced basicity at the nitrogen center, which can influence binding interactions.
For the target compound, the key step is the introduction of the 3,5-dimethoxyphenyl group at the 4-position of the tetrahydroimidazo[4,5-c]pyridine:
This is achieved by using 3,5-dimethoxybenzaldehyde in the Pictet–Spengler reaction with histamine or its derivative. The aldehyde reacts with the amine to form an imine intermediate, which then cyclizes to form the fused ring system bearing the 3,5-dimethoxyphenyl substituent at C-4.
Subsequent alkylation or acylation at the N-5 position can be performed to yield derivatives with enhanced potency and selectivity.
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Pictet–Spengler cyclization | Histamine or derivative + 3,5-dimethoxybenzaldehyde, acidic conditions | Formation of tetrahydroimidazo[4,5-c]pyridine core with 3,5-dimethoxyphenyl substituent at C-4 | Core heterocycle synthesis |
| 2. Alkylation | Alkyl or arylalkyl bromides, acetonitrile, room temp | Introduction of lipophilic substituents at N-5 | Enhances activity and binding |
| 3. Acylation | Acid chlorides, dimethoxyethane, room temp | Formation of N-acyl derivatives | Improves conformational stability and potency |
Additional Notes
The synthetic approach allows for modular introduction of various substituents, enabling fine-tuning of biological activity.
The Pictet–Spengler reaction is a robust and widely used method for constructing such fused heterocycles with high regioselectivity.
No direct preparation methods were found in patents or other sources specifically for the exact compound this compound, but the closely related chemistry and scaffold preparation are well documented.
Q & A
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield | Key Condition | Reference |
|---|---|---|---|---|
| Tritylated precursor | Trityl chloride, TEA, MeCN | 78.4% | Overnight stirring at RT | |
| Hydrogenolysis product | Pd/C, H₂, MeOH | 89.0% | 4-hour reaction at RT |
Q. Table 2. Pharmacological Data for Structural Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
